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C-Reactive Protein (CRP) (201-206) - 130348-99-1

C-Reactive Protein (CRP) (201-206)

Catalog Number: EVT-243257
CAS Number: 130348-99-1
Molecular Formula: C₃₈H₅₇N₉O₈
Molecular Weight: 767.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

C-Reactive Protein (CRP) (201-206) is a hexapeptide derived from the C-terminus of the native C-Reactive Protein (CRP). CRP is an acute-phase protein found in human blood plasma, whose levels rise drastically during inflammation. While the full CRP molecule is composed of 206 amino acids arranged in a cyclic pentameric structure, the CRP (201-206) fragment represents the final six amino acids. The sequence of this peptide is Lysine-Proline-Glutamine-Leucine-Tryptophan-Proline [, , , ].

C-Reactive Protein (CRP)

    Compound Description: C-reactive protein (CRP) is an acute-phase protein that is primarily produced by the liver in response to inflammation. It is composed of five identical subunits (pentameric structure), with each subunit containing 206 amino acids. [] CRP has been identified as a marker for cardiovascular disease risk. [] Studies have shown that CRP can activate the classical complement pathway, leading to the production of pro-inflammatory mediators. [] Modified CRP (mCRP), a form of CRP that has lost its pentameric structure, has been shown to delay apoptosis in human neutrophils. []

    Relevance: CRP is the parent molecule of C-Reactive Protein (CRP) (201-206). The peptide sequence of C-Reactive Protein (CRP) (201-206) (Lys-Pro-Gln-Leu-Trp-Pro) corresponds to the C-terminal residues of the full-length CRP protein. [, ]

C-Reactive Protein (CRP) (77-82)

    Compound Description: C-Reactive Protein (CRP) (77-82), with the amino acid sequence Val-Gly-Gly-Ser-Glu-Ile, is a peptide derived from the primary structure of C-reactive protein. [] This peptide, along with CRP (201-206), significantly inhibits superoxide production in activated neutrophils. [] This inhibitory effect is attributed to their ability to inhibit the glycolytic enzyme enolase, leading to depleted intracellular ATP levels. [] In vivo studies in mice have demonstrated that CRP (77-82) can significantly reduce neutrophil influx and protein leakage in the lungs following FMLP-induced inflammation. []

    Relevance: CRP (77-82) is considered structurally related to C-Reactive Protein (CRP) (201-206) because both are peptides derived from different regions of the full-length C-reactive protein. [, ] Both peptides have been shown to exhibit anti-inflammatory properties, suggesting a potential role for CRP-derived peptides in regulating inflammatory responses. [, ]

C-Reactive Protein (CRP) (174-185)

    Compound Description: C-Reactive Protein (CRP) (174-185) is a peptide fragment derived from C-reactive protein. [] While the specific sequence is not provided in the provided text, this peptide, along with CRP (201-206), has been shown to stimulate the release of soluble interleukin 6 receptor (sIL-6R) from human neutrophils. [] This release is suggested to occur through proteolytic shedding, potentially influencing IL-6-mediated inflammatory events by enabling the formation of the sIL-6R/IL-6 complex. []

Monomeric C-reactive protein (mCRP)

    Compound Description: Monomeric C-reactive protein (mCRP) is a modified form of C-reactive protein (CRP) that lacks the pentameric symmetry of native CRP. [] This structural modification is suggested to occur in inflamed tissues. [] mCRP has been shown to exhibit pro-inflammatory activity. [] In contrast to native CRP, mCRP delays neutrophil apoptosis, potentially contributing to the amplification of inflammatory responses. [] This anti-apoptotic effect is mediated by the low-affinity IgG immune complex receptor (CD16) and involves activation of the ERK and phosphatidylinositol 3-kinase/Akt signaling pathways. []

    Relevance: mCRP is structurally related to C-Reactive Protein (CRP) (201-206) because it represents a modified form of the full-length CRP molecule. [] While CRP (201-206) is a specific peptide fragment of CRP, mCRP encompasses a larger portion or the entire protein with an altered structure. [] This structural difference leads to distinct functional properties, with mCRP exhibiting pro-inflammatory effects and CRP (201-206) demonstrating anti-inflammatory actions. []

Synthesis Analysis

C-Reactive Protein synthesis occurs primarily in hepatocytes and is regulated by inflammatory cytokines. The production is initiated by the signaling pathways activated by these cytokines, leading to transcriptional upregulation of C/EBPβ and C/EBPδ, which are key transcription factors involved in this process. The synthesis of C-Reactive Protein can increase dramatically within hours following tissue injury or infection, making it an important acute-phase reactant .

Technical Details

  • Molecular Weight: Approximately 115 kDa.
  • Amino Acid Composition: Composed of 206 amino acids in its native form.
  • Isoforms: Exists primarily as a pentameric form (native) but can dissociate into monomeric forms under certain conditions .
Molecular Structure Analysis

C-Reactive Protein exhibits a unique molecular structure characterized by its pentameric arrangement. Each subunit consists of two β-pleated sheets, forming a discoidal shape that facilitates its biological functions.

Structure Data

  • PDB ID: 1GNH represents the crystal structure of C-Reactive Protein in a calcium-bound state.
  • Key Residues: Phenylalanine 66 and Glutamic acid 81 are critical for phosphocholine binding.
  • Calcium Binding: The protein contains calcium-binding sites essential for maintaining its structural integrity and function .
Chemical Reactions Analysis

C-Reactive Protein participates in several biochemical reactions, primarily involving its binding to various ligands. It recognizes altered self-molecules and foreign pathogens through pattern recognition.

Technical Details

  • Binding Mechanism: The binding of C-Reactive Protein to phosphocholine is calcium-dependent, facilitating interactions with damaged tissues and pathogens.
  • Complement Activation: Upon binding to ligands, C-Reactive Protein activates the classical complement pathway via C1q, enhancing opsonization and phagocytosis .
Mechanism of Action

C-Reactive Protein functions as an opsonin, marking pathogens and damaged cells for destruction by immune cells. It binds to phosphocholine on microbial surfaces and apoptotic cells, triggering complement activation and promoting phagocytosis.

Process Data

  1. Recognition: C-Reactive Protein identifies altered self or foreign antigens.
  2. Binding: Calcium ions facilitate the binding of phosphocholine residues.
  3. Complement Activation: Interaction with C1q leads to opsonization of pathogens and enhanced inflammatory responses .
Physical and Chemical Properties Analysis

C-Reactive Protein is characterized by several physical and chemical properties that contribute to its functionality as an acute-phase reactant.

Physical Properties

  • Stability: Resistant to denaturation from heat or chemical agents in the presence of calcium ions.
  • Isoforms: Exists as pentameric (native) and monomeric forms, each with distinct properties.

Chemical Properties

  • Non-glycosylated: Lacks carbohydrate modifications.
  • Hydrophobic Pocket: Contains regions that facilitate ligand binding through hydrophobic interactions .
Applications

C-Reactive Protein serves various scientific and clinical purposes:

  • Inflammation Marker: Used clinically to assess inflammation levels in various diseases, including cardiovascular diseases.
  • Research Tool: Investigated for its role in chronic inflammatory conditions such as rheumatoid arthritis and cancer.
  • Therapeutic Target: Potential target for drugs aimed at reducing synthesis or activity in inflammatory diseases .
Structural Biology of C-Reactive Protein (CRP)

Quaternary Architecture of CRP Isoforms

C-reactive protein exists in distinct quaternary states that dictate its functional duality in inflammation. These isoforms exhibit unique structural organizations, stability mechanisms, and biological activities.

Pentameric CRP (pCRP): Cyclic Symmetry and Calcium-Dependent Stability

Pentameric CRP (pCRP) is characterized by five identical 23 kDa subunits arranged in cyclic symmetry (C5) around a central pore, forming a discoid structure approximately 115 kDa in molecular weight [1] [2]. This native conformation is stabilized by numerous electrostatic and hydrophobic interactions between subunits. Each subunit contains a calcium-binding pocket on the B-face (recognition face) that accommodates two calcium ions, which are essential for maintaining structural integrity and ligand-binding capability [1]. The calcium-dependent phosphocholine (PC) binding occurs via specific residues (Phe66 and Glu81) positioned approximately 0.4 nm from the calcium ions, facilitating hydrophobic interactions with PC methyl groups and electrostatic interactions with the choline nitrogen [1] [2]. The A-face (effector face) contains a single α-helix that mediates interactions with complement component C1q and Fcγ receptors, though these binding sites remain cryptic in the intact pentamer [6].

Monomeric CRP (mCRP): Conformational Transition Mechanisms

Monomeric CRP (mCRP) represents a fundamentally rearranged conformation generated through the dissociation of pCRP subunits. This transition involves disruption of the pentameric symmetry and exposure of previously buried hydrophobic regions [5] [6]. The process is initiated when pCRP binds to cell-derived microvesicles or damaged membranes, leading to structural loosening without immediate dissociation (pCRP* intermediate). Subsequent membrane insertion exposes the cholesterol-binding domain (residues 35-47) and induces complete dissociation into mCRP subunits [5]. Unlike pCRP, mCRP is characterized by loss of calcium-dependent PC binding, markedly reduced aqueous solubility, and exposure of neoepitopes—particularly within the C-terminal region (residues 199-206) [6]. This conformation exhibits strong proinflammatory bioactivity through enhanced complement activation and Fcγ receptor interactions [5].

Transitional Isoforms (pCRP): Structural Intermediates in Dissociation

The pCRP conformation represents a metastable intermediate during the pCRP-to-mCRP transition. This state maintains pentameric symmetry while expressing mCRP-specific neoepitopes, detectable by conformation-specific antibodies (9C9, 3H12) [6]. Biochemically, pCRP* forms when pCRP binds to lysophosphatidylcholine (LPC)-enriched microvesicles shed from activated cells (monocytes, platelets). This interaction occurs through the PC-binding site but induces structural changes that expose the complement-binding site on the A-face without subunit dissociation [6]. pCRP* constitutes the predominant CRP species in human inflamed tissues and serves as a critical platform for local complement activation. It exhibits enhanced retention at inflammatory sites compared to circulating pCRP and functions as a precursor for complete dissociation into mCRP upon membrane integration [6].

Table 1: Structural and Functional Characteristics of CRP Isoforms

PropertypCRPpCRP*mCRP
Molecular Weight~115 kDa (pentamer)~115 kDa (pentamer)~23 kDa (monomer)
SymmetryCyclic C5Perturbed C5None
Calcium DependenceRequired for stability & ligand bindingPartially retainedLost
PC BindingYes (B-face)WeakenedNo
Neoepitope ExposureNoneResidues 199-206 exposedResidues 199-206 exposed
Complement ActivationMinimalStrong (classical pathway)Strong (alternative pathway)
SolubilityHigh (plasma protein)ModerateLow (membrane-associated)
Primary BioactivityWeak anti-inflammatoryProinflammatoryStrong proinflammatory

Atomic-Level Characterization of CRP (201-206) Residues

The C-terminal region of CRP, particularly residues 199-206, undergoes dramatic conformational changes during isoform transitions, dictating functional outcomes in inflammation.

Neoepitope Exposure in mCRP: Role of Residues 199–206

The sequence 199-206 (Pro-Ala-Trp-Asp-Trp-Val-Phe-Ala) constitutes a cryptic immunodominant epitope that becomes exposed only in mCRP and pCRP* conformations [6]. In pCRP, this segment is buried at subunit interfaces through hydrophobic interactions and hydrogen bonding. Upon dissociation, the rearrangement exposes these residues, creating a solvent-accessible loop recognized by conformation-specific antibodies [6]. Biophysical studies reveal that the exposed 199-206 epitope directly mediates mCRP binding to complement factor H (regulatory protein), contributing to localized complement dysregulation [5]. Additionally, the hydrophobic residues (Trp201, Trp203, Phe205) in this sequence facilitate mCRP anchoring to lipid rafts in cell membranes, triggering proinflammatory signaling through Fcγ receptors [5] [6].

Calcium-Binding Pocket Dynamics and Ligand Recognition

Each pCRP subunit coordinates two calcium ions through a conserved binding pocket formed by residues 62-64, 66, 138-148, and 174-176 [1] [2]. The pocket adopts a helix-loop-helix topology where calcium coordination occurs via backbone carbonyls and side-chain carboxylates (Asp60, Asn61, Glu138, Asp140). Molecular dynamics simulations reveal that calcium binding stabilizes the PC-binding site by maintaining the geometry of key residues (Phe66, Glu81) [1]. Upon calcium depletion, the pocket undergoes collapse, triggering large-scale quaternary reorganization into decameric structures (two stacked pentamers) and loss of PC-binding capability [1] [2]. This calcium-dependent structural plasticity underpins CRP’s ability to switch between ligand-recognition and effector functions during inflammation.

Disulfide Bond Formation (Cys36–Cys97) and Subunit Stability

Each CRP subunit contains a single conserved disulfide bond between Cys36 (β-strand 1) and Cys97 (β-strand 4) that is critical for structural integrity [1]. X-ray crystallography shows this disulfide bond forms early during subunit folding, constraining the relative positions of six β-strands and facilitating proper protomer assembly [1]. Reduction of this bond destabilizes the subunit fold, accelerates pentamer dissociation, and promotes mCRP formation. Notably, the Cys36-Cys97 linkage remains intact in both pCRP and mCRP conformations but experiences altered solvent exposure during transition. In pCRP, the disulfide is partially buried within the subunit core, whereas in mCRP, the bond becomes solvent-exposed due to tertiary rearrangement [1] [5].

Table 2: Functional Residue Clusters in CRP Structure

Functional SiteKey ResiduesStructural RoleFunctional Consequence
PC-Binding PocketPhe66, Glu81, Asp140Calcium coordination; PC head-group bindingPathogen recognition; Microvesicle binding
Calcium-Binding SiteAsp60, Asn61, Glu138, Asp140Maintains pocket geometry; Stabilizes β-sheetsControls ligand affinity & oligomeric stability
C1q-Binding SiteGlu88, Tyr175, Arg112Located on A-face α-helix; Cryptic in pCRPClassical complement pathway activation
Neoepitope (199-206)Trp201, Trp203, Phe205Hydrophobic membrane anchor; Epitope exposureComplement regulation; FcγR interactions
Disulfide BondCys36-Cys97Stabilizes subunit fold; Links β-strands 1-4Controls dissociation kinetics

Structural Analysis Techniques

Advanced structural biology methods have elucidated atomic details of CRP conformations, transitions, and ligand interactions.

X-Ray Crystallography of CRP-Ligand Complexes

X-ray crystallography has provided foundational insights into CRP structure at resolutions reaching 2.0 Å. Key structures include:

  • Calcium-bound pCRP (PDB: 1GNH): Revealed the cyclic pentamer organization, calcium coordination sites, and PC-binding pocket architecture [1] [2].
  • PC-bound pCRP (PDB: 1B09): Demonstrated Phe66 and Glu81 positioning around PC, with hydrophobic interaction at methyl groups and electrostatic attraction to choline nitrogen [1].
  • Calcium-depleted decamer (PDB: 1LJ7): Showed two pentamers stacked face-to-face, explaining instability in low-calcium environments [1].
  • Zinc-stabilized decamer (PDB: 3PVN): Captured CRP bound to HIV-1 Tat protein, revealing metal-dependent oligomeric plasticity [1].

These structures established that CRP ligand specificity arises from precise spatial organization rather than sequence alone. However, crystallization favors low-energy states, potentially missing transient conformations relevant to pCRP* and dissociation intermediates [1] [2].

Cryo-Electron Microscopy (Cryo-EM) and Tomography (Cryo-ET)

Cryo-EM overcomes crystallization limitations by imaging vitrified CRP samples. Single-particle analysis (SPA) at ~3.5 Å resolution revealed perfect C5 symmetry in solution, contrasting crystallographic models showing asymmetric pentagons [1] [3]. Cryo-ET enabled visualization of CRP-complement interactions in near-native states, demonstrating that CRP activates C1 through tetrameric assembly rather than hexameric platforms as previously hypothesized [1] [6] [7]. Specifically, Cryo-ET of CRP-PC-C1 complexes showed rectangular tetrameric CRP platforms binding C1q globular heads, providing direct evidence for complement activation mechanism [1] [6]. Cryo-ET also visualized pCRP* bound to microvesicles in human tissues, confirming its predominance in inflamed environments [6].

Computational Modeling of CRP Conformational Transitions

Molecular dynamics (MD) simulations and Gaussian Network Models (GNM) have probed conformational transitions inaccessible to experimental methods. All-atom MD simulations (≥100 ns duration) revealed that:

  • Calcium depletion induces hinge motions around residues 134-138, triggering pentamer separation [4].
  • Membrane binding induces asymmetric subunit unfolding, with residues 35-47 inserting into lipid bilayers first [5] [8].
  • The disulfide bond (Cys36-Cys97) acts as a fulcrum during dissociation, with reduction accelerating unfolding by 5-fold [8].

Coarse-grained models simulated full pCRP-to-mCRP transition over microsecond timescales, identifying pCRP* as a metastable state with partial neoepitope exposure but retained pentameric contacts [4] [8]. Markov state models further predicted that 1,6-bis(phosphocholine)-hexane (1,6-bis-PC) stabilizes pCRP by occupying PC-binding sites and sterically blocking membrane interactions [6] [8]. These computational insights guide therapeutic strategies targeting CRP conformational transitions.

Properties

CAS Number

130348-99-1

Product Name

C-Reactive Protein (CRP) (201-206)

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C₃₈H₅₇N₉O₈

Molecular Weight

767.91

InChI

InChI=1S/C38H57N9O8/c1-22(2)19-28(34(50)45-29(37(53)47-18-8-13-31(47)38(54)55)20-23-21-42-26-11-4-3-9-24(23)26)44-33(49)27(14-15-32(41)48)43-35(51)30-12-7-17-46(30)36(52)25(40)10-5-6-16-39/h3-4,9,11,21-22,25,27-31,42H,5-8,10,12-20,39-40H2,1-2H3,(H2,41,48)(H,43,51)(H,44,49)(H,45,50)(H,54,55)/t25-,27-,28-,29-,30-,31-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N

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